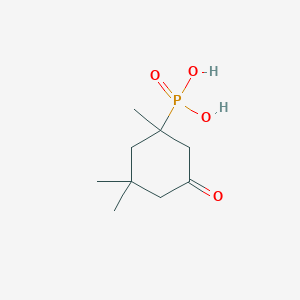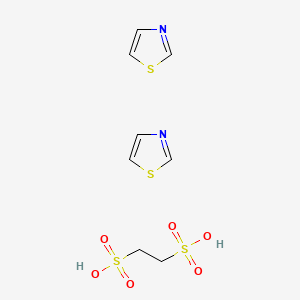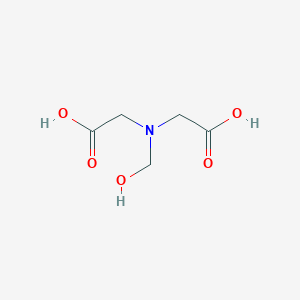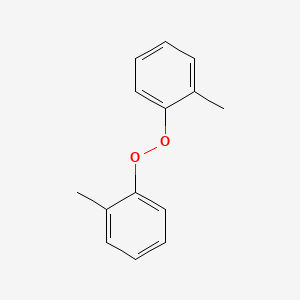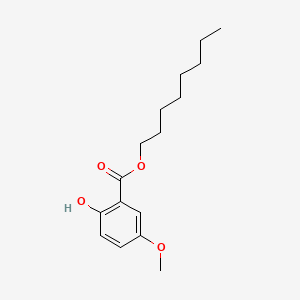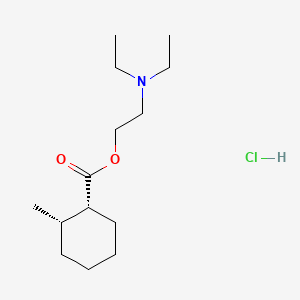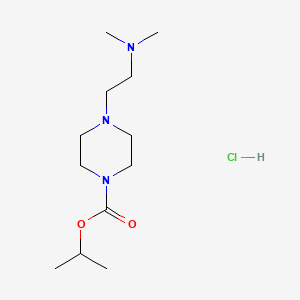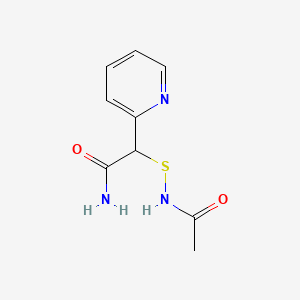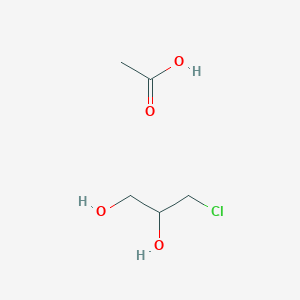
Acetic acid;3-chloropropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; 3-chloropropane-1,2-diol is an organic compound that belongs to the group of chloropropanols. It is commonly known as 3-chloropropane-1,2-diol and has the molecular formula C3H7ClO2. This compound is a colorless, viscous liquid that is primarily recognized as a food processing contaminant. It is formed during the processing of fat-containing foods at high temperatures, particularly in the presence of hydrochloric acid. The compound has garnered attention due to its potential health risks, including carcinogenicity and nephrotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropane-1,2-diol typically involves the chlorination of glycerol. The reaction is carried out by treating glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom. The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: In industrial settings, 3-chloropropane-1,2-diol is often produced as a by-product during the hydrolysis of vegetable proteins using hydrochloric acid. This process is commonly employed in the production of soy sauce and other hydrolyzed vegetable protein products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloropropane-1,2-dione.
Reduction: Reduction of 3-chloropropane-1,2-diol can yield 3-chloropropanol.
Substitution: The chlorine atom in 3-chloropropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions, to form glycerol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-chloropropane-1,2-dione.
Reduction: 3-chloropropanol.
Substitution: Glycerol
Wissenschaftliche Forschungsanwendungen
3-chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its effects on cellular processes and its potential as a biomarker for exposure to chloropropanols.
Medicine: Research is ongoing to understand its toxicological effects and potential therapeutic applications.
Industry: It is monitored as a contaminant in food processing, particularly in the production of hydrolyzed vegetable proteins and refined edible oils
Wirkmechanismus
The mechanism of action of 3-chloropropane-1,2-diol involves its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cellular damage. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The primary molecular targets include enzymes involved in detoxification pathways, such as glutathione S-transferases. The formation of reactive intermediates during metabolism can result in oxidative stress and cellular toxicity .
Vergleich Mit ähnlichen Verbindungen
2-chloropropane-1,3-diol (2-MCPD): An isomer of 3-chloropropane-1,2-diol, also formed during food processing.
1,3-dichloro-2-propanol (1,3-DCP): Another chloropropanol with similar toxicological properties.
Uniqueness: 3-chloropropane-1,2-diol is unique due to its specific formation conditions and its prevalence as a contaminant in hydrolyzed vegetable proteins and refined edible oils. Its potential health risks, including carcinogenicity and nephrotoxicity, make it a compound of significant concern in food safety .
Eigenschaften
CAS-Nummer |
31712-69-3 |
|---|---|
Molekularformel |
C5H11ClO4 |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
acetic acid;3-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3,5-6H,1-2H2;1H3,(H,3,4) |
InChI-Schlüssel |
KDRNUUNCAZHOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(C(CCl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



